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molecular formula C7H6ClN3S B8736920 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile CAS No. 56605-40-4

2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile

Cat. No. B8736920
M. Wt: 199.66 g/mol
InChI Key: YLYYDYAXKKTQNV-UHFFFAOYSA-N
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Patent
US03950339

Procedure details

To a solution of 19.4 g. (0.13 mole) of N,N-diethylaniline in 250 ml of phosphorus oxychloride was added 25.8 g (0.13 mole) of 2-(4-hydroxy-6-methyl-2-pyrimidinylthio)acetamide, the mixture was heated under reflux for 1 hour. The phosphorus oxychloride was removed in a rotary evaporator and the residue was poured onto 1 liter of cracked ice. The precipitate which resulted was collected, dried, and recrystallized from heptane to give 13.0 g. of pure white product, m.p. 62°-65°.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)C1C=CC=CC=1)C.O[C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([S:20][CH2:21][C:22]([NH2:24])=O)[N:14]=1.P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([S:20][CH2:21][C:22]#[N:24])[N:14]=1

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
25.8 g
Type
reactant
Smiles
OC1=NC(=NC(=C1)C)SCC(=O)N
Name
Quantity
250 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phosphorus oxychloride was removed in a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was poured onto 1 liter of cracked ice
CUSTOM
Type
CUSTOM
Details
The precipitate which resulted
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from heptane
CUSTOM
Type
CUSTOM
Details
to give 13.0 g

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)C)SCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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